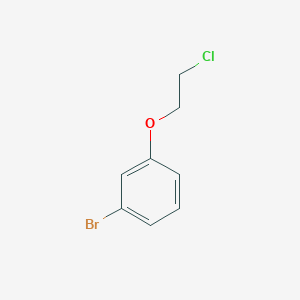

1-Bromo-3-(2-chloroethoxy)benzene

Description

Contextualization within Halogenated Aromatic Ethers Chemistry

1-Bromo-3-(2-chloroethoxy)benzene belongs to the class of halogenated aromatic ethers. This category of organic chemicals is characterized by an ether linkage (an oxygen atom connected to two carbon groups) attached to an aromatic ring, with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) substituting hydrogen atoms on the carbon framework. wikipedia.orgnumberanalytics.com Halogenated aromatic hydrocarbons have found broad utility as chemical intermediates, solvents, and in agricultural applications. iloencyclopaedia.org

The structure of this compound is an unsymmetrical ether, as the two organic groups attached to the ether oxygen are different. wikipedia.org The presence of both a bromine atom on the aromatic ring and a chlorine atom on the alkyl side chain imparts distinct chemical properties and reactivity to the molecule. Halogenated ethers are noted for their stability and have applications ranging from flame retardants to anesthetics. wikipedia.org While many halogenated ethers persist in the environment, their tendency to bioaccumulate can vary based on properties like volatility. wikipedia.org

Historical Development and Relevance of Related Structural Motifs in Organic Synthesis

The synthesis of ethers is a foundational aspect of organic chemistry. Historically, the Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide, has been a cornerstone method. numberanalytics.comacs.org Another classic approach is the Ullmann condensation (or Ullmann ether synthesis), which typically involves the coupling of an aryl halide with an alcohol in the presence of copper. numberanalytics.comrsc.org In recent decades, these methods have been augmented by more advanced palladium-catalyzed cross-coupling reactions, which allow for the formation of aryl ethers under milder conditions and with greater functional group tolerance. numberanalytics.comgoogle.com

A particularly relevant structural motif in modern synthesis is the presence of multiple, different halogen atoms on an aromatic ring, as seen in related compounds like 1-bromo-3-chloro-5-iodobenzene. The significance of this arrangement lies in the differential reactivity of the carbon-halogen bonds. The bond strength generally decreases in the order C-Cl > C-Br > C-I. This hierarchy allows chemists to perform sequential and site-selective cross-coupling reactions, selectively reacting one halogen while leaving the others intact for subsequent transformations. This strategy is a powerful tool for the controlled, stepwise construction of complex molecular architectures. google.com The structure of this compound, with its bromo-aromatic and chloro-aliphatic moieties, embodies this principle of differential reactivity, making it a potentially versatile building block.

Overview of Key Research Domains Interrogating this compound

The primary research interest in this compound lies in its application as a versatile intermediate or building block in multi-step organic synthesis. Its bifunctional nature, containing two distinct reactive handles, allows for its incorporation into a wide array of more complex target molecules.

Key research domains where this compound or structurally similar ones are relevant include:

Pharmaceutical Synthesis: Aryl ethers are structural components in numerous pharmacologically important molecules. google.com Intermediates containing bromo-aryl and chloro-alkyl functionalities are used in the synthesis of various drugs. For example, related structures are employed as intermediates in the synthesis of pharmaceuticals like Dapagliflozin. pharmaffiliates.com The this compound scaffold could be used to construct novel drug candidates.

Cross-Coupling Reactions: The bromo-substituted benzene (B151609) ring is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex biaryl structures, substituted benzenes, and other elaborate molecular frameworks.

Nucleophilic Substitution: The chloroethyl side chain provides a reactive site for nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to further elaborate the molecular structure, introduce new functional groups, or form heterocyclic rings.

Materials Science: Halogenated aromatic compounds are crucial precursors for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to undergo sequential, controlled reactions makes compounds like this compound potentially useful in creating precisely defined oligomeric or polymeric materials with tailored electronic properties.

While detailed research findings specifically on this compound are not extensively published, its utility is inferred from the well-established reactivity of its constituent functional groups and the documented applications of analogous compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.50 g/mol |

| CAS Number | 730978-54-8 nih.gov |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Note: Experimental physical property data for this specific compound is limited in publicly accessible literature. The values are based on its chemical structure and information from chemical databases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCZJIJRFHLPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655485 | |

| Record name | 1-Bromo-3-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730978-54-8 | |

| Record name | 1-Bromo-3-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 2 Chloroethoxy Benzene

Classical Approaches to Target Molecule Construction

Traditional methods for synthesizing aryl ethers and halogenated aromatics form the bedrock for producing the target molecule. These approaches, while established and widely understood, often require harsh conditions and stoichiometric amounts of reagents.

The most direct and classical method for constructing the ether linkage in 1-Bromo-3-(2-chloroethoxy)benzene is through the Williamson ether synthesis. wikipedia.org This venerable reaction, first developed in 1850, involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.orgbyjus.com In this specific synthesis, the reaction proceeds by treating 3-bromophenol (B21344) with a base to form the corresponding 3-bromophenoxide, which then acts as a nucleophile. This phenoxide attacks an appropriate alkylating agent, such as 1-bromo-2-chloroethane (B52838), via an SN2 mechanism to yield the desired product. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in the presence of a strong base and a suitable solvent. The choice of base is critical for the complete deprotonation of the phenol (B47542); common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion. byjus.comnumberanalytics.com The reaction temperature is generally maintained between 50-100 °C, with typical reaction times ranging from 1 to 8 hours, affording yields that can vary from 50% to 95% depending on the specific conditions. byjus.com

A key consideration in this SN2 reaction is the nature of the alkylating agent. masterorganicchemistry.com 1-bromo-2-chloroethane is a suitable choice because the bromine atom is a better leaving group than the chlorine atom, allowing for selective displacement of bromide to form the ether linkage while retaining the chloro group on the ethyl chain.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 3-Bromophenol | 1-Bromo-2-chloroethane | NaH | DMF | Room Temp to 80°C | Good to High |

| 3-Bromophenol | 1-Bromo-2-chloroethane | K₂CO₃ | Acetonitrile | Reflux | Moderate to High |

| 3-Bromophenol | 1,2-Dichloroethane (B1671644) | NaOH | Water (Phase Transfer) | 80-100°C | Variable |

An alternative classical approach involves the strategic introduction of the bromine atom onto a pre-formed ether precursor, such as 1-(2-chloroethoxy)-3-aminobenzene. This can be achieved through a Sandmeyer reaction. In this multi-step process, the amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding this compound.

Direct halogenation of a substituted benzene (B151609) ring is another possibility. However, controlling the regioselectivity of electrophilic aromatic substitution can be challenging. The existing chloroethoxy group is an ortho-, para-director. Therefore, starting with 1-(2-chloroethoxy)benzene and attempting to brominate it would likely lead to a mixture of ortho- and para-isomers, with the desired meta-isomer being a minor product, thus requiring complex purification steps.

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to their classical counterparts.

Transition metal catalysis provides a powerful alternative for forming the crucial C-O ether bond. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for synthesizing diaryl ethers and can be adapted for alkyl aryl ethers. organic-chemistry.org A potential route to this compound could involve the coupling of an aryl halide, such as 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene, with 2-chloroethanol (B45725) in the presence of a copper catalyst and a base. organic-chemistry.org The use of ligands, such as N,N-dimethylglycine, can significantly improve the reaction's efficiency and allow it to proceed under milder conditions. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, have also emerged as a versatile tool. organic-chemistry.org These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. organic-chemistry.org For the synthesis of the target molecule, one could envision coupling 1,3-dibromobenzene with 2-chloroethanol. A significant challenge in this approach is achieving selective mono-etherification, as the second halogen atom could also react. Careful control of stoichiometry and reaction conditions is paramount to favor the desired product.

Table 2: Comparison of Catalytic Etherification Methods

| Method | Catalyst System | Aryl Source | Alcohol Source | Key Advantages |

|---|---|---|---|---|

| Ullmann Condensation | CuI / Ligand (e.g., N,N-dimethylglycine) | Aryl Iodide/Bromide | Alcohol | Lower cost catalyst, effective for aryl iodides |

| Buchwald-Hartwig Etherification | Pd(0) / Phosphine Ligand | Aryl Bromide/Chloride | Alcohol | High functional group tolerance, milder conditions |

| Decarboxylative Etherification | Pd(η³-C₃H₅)Cp / DPEphos | Aryl Benzyl Carbonate | Phenol | Avoids use of strong bases with phenols |

The field of organocatalysis, which uses small organic molecules as catalysts, offers metal-free alternatives for synthesis. While direct organocatalytic synthesis of this specific ether is not widely reported, related transformations suggest potential pathways. For instance, arylation of alcohols can be achieved using diaryliodonium salts under metal-free conditions, a method that can tolerate sterically hindered substrates. acs.org Photochemical organocatalytic methods are also an area of active research, offering novel activation pathways under mild conditions. acs.orgnih.gov

Biocatalysis represents another frontier, utilizing enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. chemrxiv.orgnih.gov While enzymes capable of constructing ether bonds are known, their substrate scope can be limited. chemrxiv.org Research into enzymes like geranylgeranylglyceryl phosphate (B84403) synthases (GGGPSs) is expanding the biocatalytic toolbox for ether synthesis. nih.gov A future biocatalytic route to this compound might involve a highly selective halogenase to introduce the bromine atom onto a precursor, followed by an ether synthase enzyme to form the ether linkage. However, such a specific and multi-step enzymatic pathway is currently in the conceptual stage.

Sustainable Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthesis protocols for ethers. labinsights.nlacs.org For the Williamson synthesis, this includes the use of phase-transfer catalysts to enable the reaction in greener solvents like water, or employing microwave irradiation to accelerate reaction times and reduce energy consumption. numberanalytics.com

A notable development is the catalytic Williamson ether synthesis (CWES), which operates at high temperatures (above 300 °C) and allows for the use of weaker, less hazardous alkylating agents like alcohols or esters. acs.orgresearchgate.net While these conditions are harsh, the catalytic nature of the process reduces waste compared to stoichiometric methods. acs.org Solvent-free reaction conditions are another key aspect of sustainable synthesis. A patented method describes a silver-salt catalyzed, solvent-free reaction between aldehydes and silanes to produce ethers, highlighting a move towards eliminating volatile organic solvents. google.com These green approaches aim to minimize hazardous waste, reduce energy consumption, and utilize more sustainable materials, making them increasingly important for industrial-scale chemical production. labinsights.nlnumberanalytics.com

Exploration of Green Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the synthesis of aryl ethers, polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used to facilitate the reaction between the phenoxide and the alkylating agent. However, due to their toxicity and high boiling points, which make them difficult to remove and recycle, there is a significant push towards identifying greener alternatives.

An eco-friendly synthesis for bromobenzene (B47551), a related starting material, has been developed using water as the reaction medium, highlighting the potential of aqueous chemistry in this field. google.com For the etherification step in the synthesis of this compound, several green solvent strategies could be explored:

Acetone (B3395972): This solvent has been successfully used in the synthesis of other substituted aryl ethers. In a study on the synthesis of (prop-2-ynyloxy)benzene derivatives, acetone was used as the solvent with potassium carbonate as the base, resulting in good to excellent yields. plos.org Acetone is a more environmentally benign option than DMF, with a lower boiling point and more favorable safety profile.

Water with Phase-Transfer Catalysis (PTC): While the organic reactants have low solubility in water, the use of a phase-transfer catalyst could enable the reaction to proceed efficiently in an aqueous medium. This approach avoids the use of hazardous organic solvents, and the inorganic salt by-products are easily separated in the aqueous phase.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials are non-volatile and can be designed to have specific solvating properties. Their use could enhance reaction rates and selectivity while eliminating the hazards associated with volatile organic compounds (VOCs).

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another advanced green solvent option. It is non-toxic, non-flammable, and its solvating properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization.

The following table provides a comparison of a traditional solvent with potential green alternatives.

| Solvent | Boiling Point (°C) | Hazard Classification | Environmental Notes |

| N,N-Dimethylformamide (DMF) | 153 | Toxic, Harmful | Persistent, difficult to recycle |

| Acetone | 56 | Flammable | Readily biodegradable, lower toxicity |

| Water | 100 | Non-hazardous | The ultimate green solvent |

| Ethyl Acetate | 77 | Flammable | Bio-based, relatively low toxicity |

Atom Economy and Process Efficiency in this compound Production

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis, the likely route to this compound, proceeds by reacting 3-bromophenol with an alkylating agent like 1,2-dichloroethane or 1-bromo-2-chloroethane in the presence of a base.

The reaction using 3-bromophenol and 1-bromo-2-chloroethane with sodium hydroxide (B78521) can be represented as:

C₆H₅BrO + C₂H₄BrCl + 2NaOH → C₈H₈BrClO + NaBr + H₂O + NaCl

The calculation for the theoretical atom economy of this reaction is detailed in the table below.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 3-Bromophenol | C₆H₅BrO | 173.01 | Reactant |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.40 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant (x2) |

| Total Reactant Mass | 396.41 | ||

| This compound | C₈H₈BrClO | 235.50 | Desired Product |

| Atom Economy | 59.4% | (235.50 / 396.41) * 100 |

An atom economy of 59.4% indicates that a significant portion of the reactant mass is converted into by-products (NaBr, NaCl, and H₂O). While this is characteristic of substitution reactions, it highlights an area for potential improvement through alternative synthetic design.

| Factor | Impact on Process Efficiency | Potential Improvements |

| Yield | Directly impacts the amount of product obtained from a given amount of starting material. | Optimization of reaction conditions (temperature, time, catalyst), use of more selective reagents. |

| Reaction Time | Affects reactor occupancy and energy consumption. | Use of catalysts (e.g., phase-transfer catalysts), microwave irradiation, or flow chemistry to accelerate the reaction. |

| Catalyst | Can improve reaction rates and selectivity, reducing by-product formation. | Screening for highly active and recyclable catalysts to minimize waste. |

| Work-up & Purification | Solvent- and energy-intensive steps like extraction and chromatography reduce overall efficiency and generate significant waste. | Designing processes that yield high-purity products directly through precipitation or crystallization, avoiding chromatographic purification. google.com |

| Energy Consumption | High temperatures and long reaction times increase energy usage and cost. | Employing catalysts that allow for lower reaction temperatures; using energy-efficient heating methods. |

Improving process efficiency not only reduces waste and environmental impact but also enhances the economic viability of the synthesis. Processes that avoid the use of difficult-to-handle substances and minimize waste that interferes with wastewater regeneration are considered more economical and sustainable. google.com

Reactivity and Transformational Chemistry of this compound

The chemical behavior of this compound is dictated by the presence of two distinct reactive sites: the bromoarene moiety and the chloroethoxy side chain. This duality allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.

Reactions Involving the Bromoarene Moiety

The benzene ring, substituted with a bromine atom and a 2-chloroethoxy group, is susceptible to various reactions that target the aromatic core.

Nucleophilic Aromatic Substitution Pathways

While less common than electrophilic substitution for many benzene derivatives, nucleophilic aromatic substitution (SNAAr) can occur on aryl halides, particularly when the ring is substituted with electron-withdrawing groups. libretexts.org The bromo- and chloroethoxy- substituents on this compound are not strongly activating or deactivating, making harsh reaction conditions, such as high temperatures and pressures, necessary for this type of reaction to proceed.

For a nucleophilic aromatic substitution to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to stabilize the intermediate carbanion through resonance. libretexts.org In the case of this compound, a meta-substituent offers no such resonance stabilization.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a more common reaction pathway for benzene and its derivatives. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged benzenonium intermediate. libretexts.org The existing substituents on the benzene ring influence the position of the incoming electrophile. Both the bromo and chloroethoxy groups are ortho, para-directing.

Table 1: Possible Products of Electrophilic Aromatic Substitution

| Electrophile | Reagents | Possible Products |

|---|---|---|

| Br+ | Br2, FeBr3 | 1,2-Dibromo-3-(2-chloroethoxy)benzene, 1,4-Dibromo-3-(2-chloroethoxy)benzene, 2,4-Dibromo-1-(2-chloroethoxy)benzene |

This table is for illustrative purposes and does not represent an exhaustive list of all possible electrophilic substitution reactions.

Cross-Coupling Reactions for Aryl Functionalization

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. beilstein-journals.org This allows for the formation of a new carbon-carbon bond, creating biaryl compounds. beilstein-journals.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. libretexts.org This reaction is catalyzed by a palladium complex and requires a base. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to form an aryl alkyne. wikipedia.orglibretexts.org

Table 2: Examples of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd catalyst, base | Biaryl |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

This table provides a general overview of common cross-coupling reactions.

Reactions Involving the Chloroethoxy Side Chain

The chloroethoxy side chain provides another site for chemical modification, primarily through reactions at the alkyl halide position.

Nucleophilic Substitution at the Alkyl Halide Position

The chlorine atom on the ethoxy side chain is susceptible to nucleophilic substitution, where a nucleophile replaces the chlorine. uci.edu This reaction typically proceeds via an SN2 mechanism, which involves a one-step process where the nucleophile attacks the carbon atom bonded to the chlorine, leading to inversion of stereochemistry if the carbon is chiral. youtube.comlibretexts.org The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.com

Table 3: Examples of Nucleophilic Substitution on the Chloroethoxy Side Chain

| Nucleophile | Reagent | Product |

|---|---|---|

| Hydroxide | NaOH | 2-(3-Bromophenoxy)ethanol |

| Cyanide | NaCN | 3-(3-Bromophenoxy)propanenitrile |

This table illustrates the versatility of the chloroethoxy side chain in forming new functional groups.

Elimination Reactions to Form Unsaturated Systems

Under certain conditions, typically in the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of an alkene. This reaction competes with nucleophilic substitution. The E2 mechanism, a one-step process, is common for primary alkyl halides.

Reactivity and Transformational Chemistry of 1 Bromo 3 2 Chloroethoxy Benzene

Reactions Involving the Chloroethoxy Side Chain

Cyclization Reactions and Heterocycle Formation

The structure of 1-Bromo-3-(2-chloroethoxy)benzene is pre-disposed to intramolecular cyclization, a powerful strategy for the construction of complex cyclic molecules from a single starting material. The presence of the bromo and chloroethoxy groups allows for the potential formation of various heterocyclic systems, most notably benzofuran (B130515) derivatives.

One plausible pathway to a benzofuran ring system would involve an intramolecular Heck-type reaction. This would necessitate the formation of an organopalladium intermediate at the C-Br bond, which is generally more reactive than the C-Cl bond in such catalytic cycles. Subsequent intramolecular insertion of the palladium species into the chloroethoxy side chain could, in principle, lead to a cyclized product. However, the specific conditions required to favor this intramolecular pathway over competing intermolecular reactions would need careful optimization.

Alternatively, intramolecular Ullmann-type coupling could be envisioned. This would likely involve the formation of a phenoxide in situ, followed by a copper-catalyzed intramolecular cyclization to displace the chloro group and form the furan (B31954) ring. The success of this approach would depend on the relative ease of phenoxide formation versus other potential side reactions.

Another potential route to heterocyclic systems involves the formation of a Grignard reagent or an organolithium species via metal-halogen exchange at the more reactive C-Br bond. The resulting organometallic intermediate could then undergo intramolecular nucleophilic attack on the chloroethyl side chain to forge the new ring. The feasibility of this transformation would be contingent on the stability of the organometallic species and the absence of premature quenching or rearrangement.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of two different halogen atoms (bromine and chlorine) on the benzene (B151609) ring, in addition to the chloroethoxy side chain, makes the study of chemoselectivity and regioselectivity in the reactions of this compound a critical area of investigation.

Differential Reactivity of Halogen Centers

The carbon-halogen bond strengths decrease in the order C-Cl > C-Br. This inherent difference in reactivity forms the basis for achieving selective transformations. In many transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Kumada couplings, the oxidative addition of the catalyst to the C-Br bond is significantly faster than to the C-Cl bond. This allows for the selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.

Table 1: Theoretical Chemoselective Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Catalyst System (Example) | Predicted Major Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-1-(2-chloroethoxy)benzene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 3-Alkynyl-1-(2-chloroethoxy)benzene |

| Kumada Coupling | Grignard reagent | Ni(dppp)Cl₂ | 3-Alkyl/Aryl-1-(2-chloroethoxy)benzene |

This table presents theoretical outcomes based on established principles of cross-coupling reactions.

Similarly, in metal-halogen exchange reactions, for instance with organolithium reagents at low temperatures, the exchange is expected to occur preferentially at the more labile C-Br bond. This would generate a specific organolithium intermediate that can then be trapped with various electrophiles, again demonstrating the potential for regioselective functionalization.

Derivatization and Structural Modification of 1 Bromo 3 2 Chloroethoxy Benzene Analogues

Systematic Variation of Aromatic Ring Substituents

Impact of Electronic and Steric Effects on Reactivity

The reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions is profoundly influenced by the electronic and steric nature of its substituents. Activating groups, such as alkoxy and alkyl moieties, increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, deactivating groups, like nitro functionalities, withdraw electron density and decrease reactivity. nsf.govrsc.org

The position of these substituents also plays a critical role. Ortho- and para-directing groups guide incoming electrophiles to the positions adjacent and opposite to them, respectively, while meta-directing groups favor substitution at the meta position. msu.edulibretexts.org The size and spatial arrangement of these substituents—their steric effects—can also influence the regioselectivity of a reaction, potentially hindering substitution at certain positions. nsf.govrsc.org For instance, in the bromination of alkoxybenzenes, reactivity generally increases from tert-butoxy (B1229062) to ethoxy to isopropoxy, demonstrating the delicate balance between favorable electronic effects and unfavorable steric hindrance. nsf.gov

Synthesis of Halogenated and Alkoxy-Substituted Analogues

The introduction of additional halogen atoms or alkoxy groups onto the aromatic ring of 1-bromo-3-(2-chloroethoxy)benzene analogues can be achieved through various synthetic methodologies. Electrophilic aromatic substitution is a common strategy for introducing halogens like chlorine and bromine. prepchem.comchegg.com For example, the bromination of an acetanilide (B955) derivative can yield the para-isomer as the major product. chegg.com

The synthesis of alkoxy-substituted analogues often involves the reaction of a phenol (B47542) with an appropriate alkylating agent. chemrxiv.org For instance, 1-bromo-4-(2-chloroethoxy)benzene (B1583704) can be prepared by reacting 4-bromophenol (B116583) with 2-chloroethyl p-toluenesulfonate in the presence of a base. The choice of solvent and base is crucial for optimizing the yield of such reactions.

Table 1: Examples of Synthesized Halogenated and Alkoxy-Substituted Analogues

| Starting Material | Reagents | Product | Reference |

| o-Chloroaniline | NaNO₂, HBr, CuBr | 1-Bromo-2-chlorobenzene | prepchem.com |

| 4-Bromophenol | 2-Chloroethyl p-toluenesulfonate, K₂CO₃, DMF | 1-Bromo-4-(2-chloroethoxy)benzene | |

| Acetanilide | Br₂, Acetic Acid | 4-Bromoacetanilide | chegg.com |

Elaboration of the Ethoxy Side Chain

The 2-chloroethoxy side chain of this compound provides another avenue for structural diversification, allowing for modifications in its length and the introduction of various functional groups.

Alterations in Alkoxy Chain Length

Varying the length of the alkoxy chain can influence the molecule's physical and chemical properties. This can be achieved by reacting the corresponding bromophenol with different haloalkanes of varying chain lengths. For example, reacting 3-bromophenol (B21344) with 1-chloro-3-iodopropane (B107403) would result in a propoxy side chain instead of an ethoxy one. These modifications can impact factors such as solubility and conformational flexibility.

Introduction of Diverse Functional Groups on the Side Chain

The terminal chlorine atom on the ethoxy side chain is a reactive handle that can be displaced by a variety of nucleophiles to introduce new functional groups. youtube.com This allows for the synthesis of a diverse library of compounds with tailored properties. For example, reaction with an amine can introduce a basic nitrogen atom, while reaction with a thiol can introduce a sulfur-containing moiety. These functionalizations are key to developing molecules with specific biological activities or material properties.

Table 2: Potential Functional Group Interconversions on the Side Chain

| Starting Functionality | Reagent | Resulting Functionality |

| -CH₂CH₂Cl | NaN₃ | -CH₂CH₂N₃ (Azide) |

| -CH₂CH₂Cl | NaCN | -CH₂CH₂CN (Nitrile) |

| -CH₂CH₂Cl | R-SH, Base | -CH₂CH₂S-R (Thioether) |

| -CH₂CH₂Cl | R₂NH | -CH₂CH₂NR₂ (Tertiary Amine) |

Formation of Complex Molecular Architectures and Scaffolds

This compound and its derivatives can serve as building blocks for the construction of more complex molecular architectures and scaffolds. mdpi.com The bromine atom on the aromatic ring is particularly useful for cross-coupling reactions, such as Suzuki and Heck couplings, which allow for the formation of new carbon-carbon bonds. These reactions are instrumental in linking the core scaffold to other molecular fragments, leading to the creation of intricate three-dimensional structures. sciencedaily.com

The strategic combination of modifications on both the aromatic ring and the side chain enables the development of multifunctional molecules. nih.govresearchgate.net For instance, one could envision a molecule where the aromatic ring is functionalized to bind to a specific biological target, while the side chain is modified to carry a fluorescent tag for imaging purposes. The versatility of this compound as a starting material makes it a valuable tool in the design and synthesis of novel and complex molecular entities for a wide range of scientific disciplines. mdpi.comnih.gov

Synthesis of Polycyclic and Fused Heterocyclic Systems

The synthesis of polycyclic and fused heterocyclic systems from this compound analogues can be approached through several modern synthetic strategies. While direct literature examples for this specific starting material are not abundant, established methods for the construction of such systems using similarly substituted aromatic precursors provide a strong foundation for potential synthetic routes.

One such approach involves intramolecular cyclization reactions. For instance, the bromo group can be utilized in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form a new carbon-carbon or carbon-heteroatom bond, leading to the closure of a new ring. The chloroethoxy side chain can also participate in cyclization, for example, through an intramolecular Williamson ether synthesis or by its conversion to other functional groups that can then undergo ring-closing reactions.

Another potential strategy is the use of ring-closing metathesis (RCM). This would require the introduction of terminal alkene functionalities to the this compound scaffold. For example, the bromo- and chloro- substituents could be replaced with vinyl groups via appropriate cross-coupling reactions, and subsequent RCM could lead to the formation of a new carbocyclic or heterocyclic ring fused to the benzene core.

Furthermore, methods such as gold-catalyzed oxidative coupling of arenes and arylsilanes have been reported for the synthesis of complex aromatic structures. In a hypothetical scenario, the bromo- and chloro- groups on the benzene ring could be transformed into silyl (B83357) and other reactive moieties, respectively, to facilitate an intramolecular gold-catalyzed cyclization, thereby constructing a fused ring system.

A summary of potential synthetic strategies for the formation of polycyclic and fused heterocyclic systems from this compound analogues is presented in the table below.

| Synthetic Strategy | Description | Potential Product Type |

| Intramolecular Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form a new C-C or C-N bond. | Fused bicyclic or tricyclic systems |

| Intramolecular Williamson Ether Synthesis | The chloroethoxy side chain reacts with a nucleophilic group on the aromatic ring. | Oxygen-containing heterocyclic rings |

| Ring-Closing Metathesis (RCM) | Formation of a new ring from two terminal alkene groups introduced onto the scaffold. | Fused carbocyclic or heterocyclic rings |

| Gold-Catalyzed Oxidative Coupling | Intramolecular coupling of appropriately functionalized aromatic precursors. | Complex fused aromatic systems |

Incorporation into Macrocyclic Structures (e.g., Crown Ethers)

The incorporation of this compound into macrocyclic structures, particularly crown ethers, represents a significant area of research. The meta-substitution pattern of the functional groups on the benzene ring is particularly suited for creating bent building blocks for macrocyclization.

A well-established method for the synthesis of crown ethers that can be adapted for this compound is the Williamson ether synthesis. This typically involves the reaction of a diol with a dihalide under basic conditions. In this context, this compound could serve as the dihalide precursor, although the different reactivities of the aryl bromide and the alkyl chloride would need to be considered.

A more direct and relevant synthetic approach can be extrapolated from the synthesis of bis(meta-phenylene)-26-crown-8. vt.edu In this synthesis, a dichloride precursor, 1,3-bis(8-chloro-3,6-dioxa-1-octyloxy)benzene, is reacted with a bisphenol, such as resorcinol, in the presence of a base like potassium carbonate in a high-dilution environment to favor intramolecular cyclization. vt.edu

Adapting this strategy, this compound could be envisioned to react with a suitable bisphenol, for instance, resorcinol, in a 2:2 stoichiometric ratio to form a symmetrical crown ether. The reaction would proceed via a pseudo-high dilution technique, where the reactants are added slowly to a large volume of solvent to maintain a low concentration and promote the desired intramolecular cyclization over polymerization.

The proposed reaction scheme is as follows:

Step 1: Synthesis of the Bis-adduct

Two molecules of this compound would react with two molecules of a bisphenol (e.g., resorcinol) in the presence of a base. This would form an open-chain precursor containing two terminal chloroethyl groups.

Step 2: Intramolecular Cyclization

The open-chain precursor would then undergo an intramolecular Williamson ether synthesis, where the terminal chloroethyl groups react with the remaining phenolic hydroxyl groups to close the macrocyclic ring.

The table below outlines the key reactants and conditions for the proposed synthesis of a crown ether incorporating this compound.

| Reactant/Condition | Role/Purpose | Example |

| Dihalide Precursor | Provides the aromatic and ether linkage components. | This compound |

| Bisphenol | Provides the second aromatic component and hydroxyl groups for ether formation. | Resorcinol |

| Base | Deprotonates the phenolic hydroxyl groups to form the nucleophilic phenoxide. | Potassium Carbonate (K₂CO₃) |

| Solvent | Provides the reaction medium; high polarity is often preferred. | N,N-Dimethylformamide (DMF) |

| Reaction Technique | Favors intramolecular cyclization over intermolecular polymerization. | Pseudo-high dilution |

The successful synthesis of such crown ethers would yield macrocycles with a unique combination of a bromo-substituted aromatic ring and ether linkages, which could be further functionalized at the bromine position for various applications, including the development of novel ionophores and sensors.

Advanced Spectroscopic and Computational Characterization in 1 Bromo 3 2 Chloroethoxy Benzene Research

High-Resolution Spectroscopic Techniques for Structural and Conformational Elucidation

High-resolution spectroscopic methods are indispensable for unambiguously determining the molecular structure and conformation of organic compounds like 1-bromo-3-(2-chloroethoxy)benzene.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Multi-dimensional NMR spectroscopy would be the primary tool for establishing the precise connectivity of atoms in this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the chloroethoxy group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The protons on the ethyl chain would appear as two triplets, corresponding to the -OCH₂- and -CH₂Cl groups.

2D NMR (COSY, HSQC, HMBC): To definitively assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, between the two methylene (B1212753) groups in the chloroethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection of the chloroethoxy group to the benzene (B151609) ring at the C3 position.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar compounds.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.4 | 115 - 135 |

| -OCH₂- | ~4.2 (t) | ~68 |

| -CH₂Cl | ~3.8 (t) | ~42 |

| C-Br | - | ~123 |

| C-O | - | ~158 |

| C-Cl | - | - |

t = triplet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group would be observed in the 2850-2960 cm⁻¹ region. The C-O-C ether linkage would exhibit strong stretching vibrations around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, would be prominent. The C-Br and C-Cl stretching vibrations are also often well-defined in the Raman spectrum.

A table summarizing the expected vibrational frequencies for key functional groups is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-O-C | Asymmetric Stretch | ~1250 |

| C-O-C | Symmetric Stretch | ~1050 |

| C-Br | Stretching | 500 - 600 |

| C-Cl | Stretching | 600 - 800 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule and for studying its fragmentation pathways under ionization. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic cluster for the molecular ion peak, which would be a definitive indicator of the presence of these halogens.

Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the loss of the chloroethyl group. The study of these fragmentation patterns can provide insights into the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure. This technique would allow for the precise measurement of bond lengths, bond angles, and dihedral angles, as well as the visualization of intermolecular interactions in the solid state. However, no published crystal structure for this specific compound is currently available.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool to understand the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov

Geometry Optimization: DFT calculations would be used to determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

Electronic Properties: DFT can be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations provide insights into the molecule's reactivity and the regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Predictions: DFT methods can also be employed to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. nih.gov These theoretical spectra can be invaluable in the interpretation of experimental results.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the C-O bonds of the ethoxy chain and the C-C bond of the ethyl group. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space, known as conformers, and to determine their relative energies.

Conformational Analysis:

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with a solvent. For this compound, MD simulations can reveal how the molecule explores its conformational space in different environments, such as in a nonpolar solvent or in an aqueous solution. These simulations are valuable for understanding the flexibility of the chloroethoxy side chain and how intermolecular forces govern its orientation and movement.

A hypothetical MD simulation setup for this compound would involve placing the molecule in a simulation box filled with a chosen solvent. The interactions between the atoms would be described by a force field, which is a set of parameters that define the potential energy of the system. The simulation would then be run for a sufficient length of time to observe the dynamic equilibrium of the system. Analysis of the simulation trajectory can provide information on average bond lengths, bond angles, and dihedral angle distributions, offering insights into the preferred conformations in a dynamic context.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimental property. For this compound, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility.

Descriptor Calculation:

A wide range of molecular descriptors can be calculated for this compound using specialized software. These descriptors can be categorized as:

Constitutional descriptors: Related to the molecular formula, such as molecular weight and atom counts.

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Obtained from quantum mechanical calculations, including dipole moment, orbital energies (HOMO and LUMO), and electrostatic potential surfaces. nih.govresearchgate.net

Model Development and Validation:

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSPR model. For instance, a study on halogenated methyl-phenyl ethers demonstrated the use of descriptors derived from electrostatic potential and molecular volume to predict properties like vapor pressure and water solubility. nih.gov A similar approach could be applied to this compound.

A hypothetical QSPR model for predicting the boiling point of a series of substituted haloalkoxybenzenes, including our target molecule, might look like:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Polarizability) + c₃(Dipole Moment) + ...*

where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. The predictive power of the developed model is then assessed through internal and external validation techniques to ensure its robustness and reliability. bohrium.com

Below is an interactive data table showcasing typical descriptors that would be used in a QSPR study for compounds related to this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 1-Bromo-3-isopropoxybenzene | C9H11BrO | 215.09 | 3.4 |

| 1-Bromo-3-hexene | C6H11Br | 163.06 | 2.8 |

Note: LogP is the logarithm of the octanol-water partition coefficient, a measure of a compound's hydrophobicity.

Reaction Pathway and Transition State Analysis

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical reactivity and potential degradation pathways. A common reaction for ethers is cleavage of the C-O bond, typically under acidic conditions. chemistrysteps.commasterorganicchemistry.com

Reaction Mechanism:

The cleavage of the ether bond in this compound by a strong acid like hydrobromic acid (HBr) would likely proceed via a nucleophilic substitution reaction. transformationtutoring.com The reaction can follow either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. chemistrysteps.com

Given that the carbons of the ethoxy group are primary, an Sₙ2 mechanism is the more probable pathway. stackexchange.comlibretexts.org The mechanism would involve the following steps:

Protonation of the ether oxygen by the acid to form a good leaving group (an alcohol).

Nucleophilic attack by the bromide ion (Br⁻) on one of the electrophilic carbons of the chloroethoxy group.

Cleavage of the C-O bond, resulting in the formation of 1-bromo-3-phenol and a haloalkane.

Transition State Analysis:

Computational chemistry allows for the detailed study of the reaction pathway by locating and characterizing the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. researchgate.net

For the Sₙ2 cleavage of this compound, the transition state would involve the simultaneous formation of the new C-Br bond and the breaking of the C-O bond. The geometry and energy of this transition state can be calculated using quantum mechanical methods. These calculations provide valuable information about the activation energy of the reaction, which is directly related to the reaction rate.

A computational study of this reaction would involve mapping the potential energy surface along the reaction coordinate. This would allow for the visualization of the energy profile of the reaction, including the energies of the reactants, the transition state, and the products. Analysis of the transition state structure can also reveal details about the bonding changes that occur during the reaction. researchgate.net

Applications of 1 Bromo 3 2 Chloroethoxy Benzene in Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Complex Organic Synthesis

The reactivity of 1-Bromo-3-(2-chloroethoxy)benzene is primarily dictated by the C-Br bond on the aromatic ring and the C-Cl bond on the alkyl side-chain. These two halogen atoms exhibit different reactivities, allowing for stepwise and controlled modifications. The aryl bromide is a classic substrate for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, while the alkyl chloride is susceptible to nucleophilic substitution. This orthogonal reactivity is key to its utility as a versatile intermediate.

The bromine atom attached to the benzene (B151609) ring serves as a highly effective "handle" for sophisticated chemical transformations, most notably metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for creating complex aromatic structures. For instance, the aryl bromide can readily participate in:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biphenyl (B1667301) derivatives.

Heck-Mizoroki Coupling: Reaction with alkenes to introduce vinyl groups onto the aromatic ring.

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl-alkyne structures.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Cyanation: Introduction of a nitrile group, which is a precursor for carboxylic acids, amines, and amides. chemicalbook.com

Furthermore, the aryl bromide can be converted into an organometallic reagent, such as a Grignard reagent (by reacting with magnesium) or an organolithium species. chemicalbook.com These nucleophilic intermediates can then react with a variety of electrophiles to introduce a wide array of substituents.

Simultaneously, the 2-chloroethoxy side chain offers another point for diversification. The terminal chlorine atom can be displaced by various nucleophiles (e.g., azides, thiols, secondary amines) via Sₙ2 reactions. This allows for the attachment of different functional groups or the linking of the molecule to other scaffolds without disturbing the aromatic core until desired. The ability to perform sequential reactions on the two different halogen sites makes this compound a valuable precursor for multi-functionalized aromatic building blocks used in drug discovery and materials science.

Table 1: Potential Transformations of this compound

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-Aryl (Biphenyl) |

| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, Base | Aryl-Alkene |

| Aryl Bromide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Aryl-Alkyne |

| Aryl Bromide | Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Diaryl/Alkyl-Aryl Amine |

| Aryl Bromide | Grignard Formation | Mg metal | Aryl-MgBr |

| Alkyl Chloride | Nucleophilic Substitution | NaN₃ | Alkyl Azide |

| Alkyl Chloride | Nucleophilic Substitution | R-SH, Base | Thioether |

| Alkyl Chloride | Nucleophilic Substitution | KCN | Alkyl Nitrile |

The structural motifs accessible from this compound are prevalent in many fine chemicals, including pharmaceuticals and agrochemicals. Bromo-substituted benzenes are frequently used as key intermediates in the synthesis of complex active ingredients. wordpress.com For example, the synthesis of the fungicide Vinclozolin relies on 3,5-dichloroaniline, which can be prepared from the related compound 1-bromo-3,5-dichlorobenzene. google.com

While direct use of this compound in a named drug is not documented in readily available literature, its potential is clear. The synthesis of Dapagliflozin, an SGLT2 inhibitor, involves the intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a structurally analogous compound. google.com This highlights the industrial relevance of bromo-chloro-alkoxybenzene scaffolds in constructing high-value pharmaceutical products. By applying known synthetic routes, this compound could be elaborated into novel compounds for screening in drug discovery programs or as precursors for new classes of pesticides and herbicides.

Integration into Functional Materials

The dual reactivity and rigid aromatic core of this compound make it an attractive candidate for incorporation into advanced functional materials.

This compound can be envisioned as a monomer or a cross-linking agent in the synthesis of specialized polymers. The aryl bromide functionality allows it to be polymerized through step-growth mechanisms like Suzuki or Heck polycondensation, leading to conjugated polymers. Such polymers are of great interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Additionally, the molecule can be used to create hypercrosslinked polymers (HCPs). These are porous materials with high surface areas, often synthesized via Friedel-Crafts alkylation reactions using an external cross-linker. mdpi.com The benzene ring of this compound could be linked into a rigid, porous network. The remaining bromo and chloroethoxy groups would then decorate the polymer's internal pore surfaces, providing sites for post-synthetic modification or for tuning the material's adsorption properties for applications in gas storage or environmental remediation. mdpi.com

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. beilstein-journals.org this compound possesses several features that allow it to participate in such interactions:

Aromatic π-system: The electron-rich benzene ring can engage in π-π stacking interactions with other aromatic molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms).

Dipole Moments: The ether linkage and halogen substituents create a molecular dipole, enabling dipole-dipole interactions.

These properties make the molecule a potential building block for constructing larger, self-assembled architectures like molecular capsules, liquid crystals, or crystalline co-crystals. By modifying the chloroethoxy chain, for example, by substituting the chlorine with a hydrogen-bond donor/acceptor group, its role in directing supramolecular assembly can be further controlled.

Development of Molecular Probes for In Vitro Mechanistic Studies

Molecular probes are essential tools for studying biological processes in a laboratory setting. They are molecules designed to interact with a specific target (e.g., an enzyme or a cell membrane) and report on its environment or activity, often through a fluorescent signal.

The structure of this compound is well-suited for development into a molecular probe. The terminal alkyl chloride is a reactive site that can be used to covalently attach a fluorophore (a fluorescent molecule). The lipophilic (fat-loving) nature of the bromobenzene (B47551) core would encourage the resulting probe to partition into non-aqueous environments, such as the lipid bilayers of cell membranes.

Once functionalized with a reporter group, such a probe could be used in in vitro assays to study membrane properties or to investigate the mechanisms of membrane-associated proteins. The bromo- and ether-substituents could also be systematically varied to fine-tune the probe's localization and photophysical properties. While specific examples of this application for this compound are not reported, the synthesis of biologically evaluated molecules from similar bromo-chloro-alkoxybenzene precursors demonstrates the principle's viability. plos.org

Synthesis of Ligands for Biological Targets (Purely in vitro focus)

A primary application of this compound and its structural analogs is in the synthesis of pharmacologically active molecules, most notably in the preparation of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 blocking activity. The synthesis of Carvedilol and its derivatives often involves the use of precursors that are structurally related to this compound.

In a common synthetic route, a key intermediate is condensed with a molecule containing the chloroethoxy moiety. For instance, a 5-substituted-2-oxazolidinone intermediate can be condensed with 1-(2-chloroethoxy)-2-methoxybenzene (B1598700) to form an addition product which, upon hydrolysis, yields Carvedilol. This reaction highlights the utility of the chloroethoxy group in forming crucial ether linkages in the final molecule.

The following interactive data table summarizes a representative synthesis of a Carvedilol precursor, illustrating the role of related chloroethoxybenzene derivatives.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| 5-substituted-2-oxazolidinone intermediate | 1-(2-chloroethoxy)-2-methoxybenzene | Cesium carbonate, DMF | 2-oxazolidinone addition product | Not specified |

| 2-methoxyphenol | 1,2-dibromoethane | Sodium hydroxide (B78521) | 1-(2-Bromoethoxy)-2-methoxy-benzene | Not specified |

The data in this table is based on synthetic schemes described in the literature and may not represent a single optimized process.

Research has also focused on creating derivatives of Carvedilol to explore their biological activities. semanticscholar.org In one study, a series of 18 analogs were prepared to evaluate their potential to protect against aminoglycoside-induced hearing loss. semanticscholar.orgnih.gov This was investigated in mouse cochlear cultures and in vivo zebrafish assays, with the mechanism of protection thought to be a block of the mechanoelectrical transducer (MET) channel. nih.gov These synthetic efforts underscore the importance of chloroethoxybenzene-type precursors in generating a library of compounds for in vitro screening against specific biological targets. semanticscholar.org

Chemical Tools for Biochemical Pathway Investigations

The synthesis of derivatives of biologically active compounds is a fundamental strategy in chemical biology to probe and understand biochemical pathways. By systematically modifying the structure of a known active molecule, researchers can investigate structure-activity relationships (SAR) and identify the key pharmacophores responsible for its biological effects.

Derivatives of Carvedilol, synthesized using precursors related to this compound, have been used as chemical tools to investigate their effects on sensory hair cells. semanticscholar.org For example, analogs were synthesized to probe their affinity for the MET channel and their ability to protect against damage induced by certain antibiotics. semanticscholar.orgnih.gov One derivative was found to confer greater protection than Carvedilol itself in cochlear cultures, suggesting a tighter binding to the MET channel. nih.gov

In a different line of research, bromophenol derivatives have been designed and synthesized to act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov A series of these compounds were evaluated in vitro to establish a preliminary structure-activity relationship, indicating that a tricyclic scaffold and multiple bromine atoms are important for potent inhibition. nih.gov

The table below presents examples of synthesized derivatives and their investigated in vitro biological activities, demonstrating their use as chemical tools.

| Derivative Class | Specific Compound Example | Investigated Biological Target/Pathway | Key In Vitro Finding | Reference |

| Carvedilol Analogs | Derivative of Carvedilol | Mechanoelectrical Transducer (MET) Channel | Greater protection against aminoglycoside-induced damage in cochlear cultures compared to Carvedilol. nih.gov | semanticscholar.orgnih.gov |

| Bromophenol Derivatives | Compound 26 (a tricyclic bromophenol) | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 of 0.89 µmol/L, showing potent inhibition. nih.gov | nih.gov |

Note: No information was found regarding the application of this compound in Materials Science within the scope of the conducted research.

Mechanistic Investigations of Reactions Involving 1 Bromo 3 2 Chloroethoxy Benzene

Kinetic and Thermodynamic Studies of Transformations

Currently, specific kinetic and thermodynamic data for reactions involving 1-bromo-3-(2-chloroethoxy)benzene are not readily found in published research. Such studies would be essential to quantify reaction rates, activation energies, and the equilibrium position of its transformations. For instance, kinetic analysis of nucleophilic substitution at the chloroethoxy side chain or at the brominated carbon of the aromatic ring would provide valuable insight into the reaction mechanisms. Thermodynamic studies would help in determining the feasibility and spontaneity of potential reactions under various conditions.

Elucidation of Reaction Mechanisms and Intermediate Species

The reaction mechanisms for this compound can be inferred from established principles of organic chemistry.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The bromo and chloroethoxy substituents will direct incoming electrophiles. The bromo group is a deactivating ortho-, para-director, while the ether group is an activating ortho-, para-director. Their combined influence would likely lead to complex product mixtures, making regioselective substitution challenging. The mechanism proceeds through a positively charged benzenonium intermediate, also known as an arenium ion or sigma complex, which is stabilized by resonance. The rate-determining step is the formation of this intermediate.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring can be substituted by strong nucleophiles. This reaction is generally facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In this compound, the chloroethoxy group is not strongly electron-withdrawing, so harsh reaction conditions would likely be required. The SNAr mechanism involves a two-step process: initial addition of the nucleophile to form a negatively charged Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity.

Nucleophilic Aliphatic Substitution: The chlorine atom on the ethoxy side chain is susceptible to nucleophilic substitution (SN2 or SN1), allowing for the introduction of various functional groups.

Influence of Catalytic Systems on Reaction Pathways

Catalysts can significantly influence the reaction pathways of this compound, enabling transformations that are otherwise difficult or impossible.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction), and reductive elimination.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl Compound |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl Amine |

Stereochemical Control and Asymmetric Synthesis Considerations

Reactions involving this compound can present stereochemical challenges, particularly when new stereocenters are formed.

Asymmetric Catalysis: In the context of cross-coupling reactions, the use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to the formation of one enantiomer of a chiral product in excess. For instance, asymmetric Suzuki or Heck reactions could be employed to synthesize chiral biaryls or alkenes, respectively. The design of the chiral ligand is crucial for achieving high enantiomeric excess (ee).

Substrate-Controlled Diastereoselectivity: If this compound were to react with a chiral molecule, the existing stereocenter(s) in the reaction partner could influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

While specific examples of asymmetric synthesis starting from this compound are not documented in detail, the principles of asymmetric catalysis are well-established and could theoretically be applied. The development of such reactions would be of interest for the synthesis of enantiomerically pure compounds for various applications.

Emerging Research Directions and Future Prospects for 1 Bromo 3 2 Chloroethoxy Benzene Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The distinct reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-Bromo-3-(2-chloroethoxy)benzene is the cornerstone of its utility. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond on the aromatic ring and the aliphatic C-Cl bond. This reactivity difference allows for selective functionalization.

Novel catalytic systems are being developed to exploit this inherent selectivity with greater precision. While traditional palladium catalysts are effective, research is moving towards catalysts that operate under milder conditions and offer a broader functional group tolerance. This includes the development of palladium complexes with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can enhance catalytic activity and selectivity.

Key areas of development include:

Ligand-Tuned Palladium Catalysts: Designing ligands that can precisely control the oxidative addition step, ensuring the catalyst selectively cleaves the C-Br bond while leaving both the aromatic and aliphatic C-Cl bonds untouched.

Nickel-Based Catalysts: Exploring nickel catalysis as a more earth-abundant and potentially more reactive alternative to palladium for specific transformations. Dual nickel-photoredox catalysis, for instance, has emerged as a powerful method for C-C and C-heteroatom bond formation with aryl bromides under mild conditions.

Copper-Catalyzed Reactions: Investigating copper-catalyzed cross-coupling reactions, particularly for amination or etherification at the bromine position, which can offer different reactivity profiles and cost advantages over palladium.

| Bond Type | Relative Bond Strength | Typical Reactivity in Pd-Catalyzed Coupling |

|---|---|---|

| Aryl C-Br | Weaker | High |

| Aryl C-Cl | Stronger | Low (requires specialized catalysts) |

| Alkyl C-Cl | Variable | Generally unreactive under aryl coupling conditions |

This differential reactivity allows for a stepwise approach to synthesis, where the bromine is first replaced via a Suzuki, Heck, or Sonogashira reaction, followed by a subsequent, more forcing reaction at one of the chloro-positions if desired.

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch synthesis. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability and reproducibility.

For a molecule like this compound, flow chemistry opens up several promising avenues:

Precise Control of Fast Reactions: Many organometallic reactions, such as lithiation or Grignard formation, are highly exothermic and rapid. Microreactors provide exceptional temperature control, preventing side reactions and improving yields.

Safe Handling of Reactive Intermediates: The generation and immediate use of unstable intermediates, such as organolithium species derived from lithium-halogen exchange at the C-Br position, can be performed safely in a closed-loop flow system, minimizing risk.

High-Throughput Optimization: The automated nature of flow systems allows for rapid screening of reaction conditions (e.g., catalyst, temperature, residence time) to quickly identify the optimal parameters for selective transformations.

Photochemical Reactions: Integrating light sources (e.g., LEDs) into flow reactors is straightforward, enabling efficient photochemical transformations that are often difficult to scale up in batch processes due to light penetration issues.

The synthesis of aryl ethers and other derivatives using this compound could be significantly streamlined and made more efficient and sustainable by adopting microreactor technology.

Theoretical Predictions for Undiscovered Reactivity and Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules before experiments are conducted. Techniques like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict its reactivity.

Key theoretical insights could include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the most nucleophilic and electrophilic sites on the molecule. This helps predict how it will react with different reagents. For instance, the analysis could confirm the regioselectivity of electrophilic aromatic substitution.

Reaction Pathway Modeling: Computational models can simulate the energy profiles of potential reactions, such as the oxidative addition to a palladium catalyst. These models can predict the activation barriers for the cleavage of the C-Br versus the C-Cl bond, providing a theoretical basis for the observed selectivity.

Prediction of Physicochemical Properties: Properties such as dipole moment, polarizability, and solubility can be predicted, aiding in the design of experiments and the development of applications in materials science.

Fukui Function Analysis: This analysis can predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule, potentially uncovering novel reaction pathways that have not yet been explored experimentally.

These theoretical studies can guide synthetic chemists, saving time and resources by focusing experimental efforts on the most promising reaction pathways.

Exploration in Emerging Interdisciplinary Fields

The unique structure of this compound makes it a candidate for exploration in rapidly advancing fields like photoredox catalysis and organometallic chemistry.